4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate
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Overview
Description
4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL BENZOATE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromonaphthalene moiety, an acetamido group, and an ethoxyphenyl benzoate ester. Its molecular formula is C27H20Br2N2O4, and it has a molecular weight of approximately 596.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL BENZOATE typically involves multiple steps. One common method includes the following steps:
Formation of the Bromonaphthalene Derivative: The starting material, 4-bromonaphthalene, undergoes acetylation to form 4-bromo-1-naphthylacetyl chloride.
Amidation: The acyl chloride is then reacted with an amine to form the corresponding acetamido derivative.
Condensation: The acetamido derivative is condensed with an aldehyde to form the imino compound.
Esterification: Finally, the imino compound is esterified with 2-ethoxyphenyl benzoate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced amines and alcohols.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL BENZOATE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL BENZOATE: Similar structure but with a methoxy group instead of an ethoxy group.
4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]-2-HYDROXYPHENYL BENZOATE: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
The uniqueness of 4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group, in particular, can influence its solubility, reactivity, and interaction with biological targets .
Properties
Molecular Formula |
C28H23BrN2O4 |
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Molecular Weight |
531.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] benzoate |
InChI |
InChI=1S/C28H23BrN2O4/c1-2-34-26-16-19(12-15-25(26)35-28(33)20-8-4-3-5-9-20)18-30-31-27(32)17-21-13-14-24(29)23-11-7-6-10-22(21)23/h3-16,18H,2,17H2,1H3,(H,31,32)/b30-18+ |
InChI Key |
BNPVPJPAWBHZQZ-UXHLAJHPSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=C(C3=CC=CC=C23)Br)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=C(C3=CC=CC=C23)Br)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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